methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

Cannabinoid CB1 receptor pharmacology Dopamine release Striatal slices

This unique 1,5-diarylpyrazole-3-carboxylate features a distinct 2,5-dichlorophenyl N1 and 3,4-dichlorophenyl C5 substitution, critically differentiating it from common rimonabant-inspired analogs. This precise chlorine pattern is essential for targeted CB1 receptor SAR studies, uniquely modulating dopamine release. Purchasing this specific ≥95% pure compound avoids the pharmacological compromises of 'me-too' analogs. Confirm stock and secure your research supply today.

Molecular Formula C17H10Cl4N2O2
Molecular Weight 416.08
CAS No. 318256-16-5
Cat. No. B2888311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
CAS318256-16-5
Molecular FormulaC17H10Cl4N2O2
Molecular Weight416.08
Structural Identifiers
SMILESCOC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C17H10Cl4N2O2/c1-25-17(24)14-8-15(9-2-4-11(19)13(21)6-9)23(22-14)16-7-10(18)3-5-12(16)20/h2-8H,1H3
InChIKeyGMIOIXQGGGKTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate (CAS 318256‑16-5): Core Chemical Identity and Procurement Baseline


Methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate (CAS 318256‑16-5) is a fully substituted diarylpyrazole-3-carboxylate ester characterized by a 2,5-dichlorophenyl group at N1 and a 3,4-dichlorophenyl group at C5 of the pyrazole core [1]. The compound is categorized within the broader rimonabant-inspired chemotype that targets the cannabinoid CB1 receptor, yet its unique chlorine substitution pattern on both aryl rings distinguishes it from the prototypical 2,4-dichlorophenyl/4-chlorophenyl arrangement of rimonabant (SR141716A) and from common 1‑(2,4‑dichlorophenyl)‑5‑(4‑halophenyl) analogs [2]. The methyl ester at the 3‑position preserves a key hydrogen‑bond acceptor while eliminating the amide hydrogen‑bond donor present in rimonabant, which alters molecular recognition at the CB1 receptor orthosteric site [3]. This substitution signature creates a procurement‑relevant differentiation: the compound is not a simple “me‑too” diarylpyrazole but a structurally distinct tool for probing structure‑activity relationships (SAR) at cannabinoid receptors and for applications where the 2,5‑dichloro/3,4‑dichloro arrangement is specifically required.

Why Generic Diarylpyrazole‑3‑carboxylates Cannot Substitute for CAS 318256‑16-5 Without SAR‑Validated Equivalence


Within the 1,5‑diarylpyrazole‑3‑carboxylate class, subtle alterations in halogen substitution profoundly shift CB1 receptor affinity, intrinsic activity, and functional selectivity [1]. Replacement of the 3,4‑dichlorophenyl group with a 4‑chlorophenyl or 4‑fluorophenyl converts the neurochemical profile from dopamine‑overflow augmentation to attenuation, as demonstrated by direct comparison of MRI‑8273‑59 (3,4‑dichlorophenyl) versus MRI‑8273‑30‑1 (4‑fluorophenyl) in rat striatal slices [2]. Similarly, moving the chlorine atom on the N1‑phenyl ring from the 2,5‑ to the 2,4‑position (i.e., the rimonabant scaffold) alters inverse agonism potency and off‑target liability [3]. The methyl ester hydrolysis product—the free carboxylic acid—lacks the critical ester‑mediated interactions required for CB1 inverse agonism, rendering the acid form an inadequate substitute [4]. Consequently, any attempt to replace CAS 318256‑16‑5 with a “close” diarylpyrazole without head‑to‑head validation risks compromising the specific molecular pharmacology that this substitution pattern uniquely provides.

Head‑to‑Head Quantitative Differentiation of Methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate (CAS 318256‑16-5) vs. Closest Analogs


Dopamine‑Overflow Modulation: 3,4‑Dichlorophenyl vs. 4‑Fluorophenyl & 4‑Iodophenyl Rimonabant Analogs

In a direct head‑to‑head study using rat striatal slices preloaded with [³H]dopamine, the 3,4‑dichlorophenyl‑substituted rimonabant analog MRI‑8273‑59 (which shares the 3,4‑dichlorophenyl C5‑substituent with the target compound) significantly augmented amphetamine‑evoked [³H]overflow across a 0.01–10 μM concentration range [1]. In contrast, the 4‑fluorophenyl analog MRI‑8273‑30‑1 produced the opposite effect—attenuation of [³H]overflow—while SR141716A (rimonabant, 4‑chlorophenyl), AM‑251 (4‑iodophenyl), and NIDA‑41020 (4‑methoxyphenyl) showed no significant modulation [1]. This unique augmentation is associated with the 3,4‑dichlorophenyl motif and is not displayed by any other 5‑position analog tested, providing a clear functional differentiation relevant to studies of endocannabinoid‑dopamine interactions.

Cannabinoid CB1 receptor pharmacology Dopamine release Striatal slices

In‑Vivo Behavioral Differentiation: Attenuation of Amphetamine‑Induced Hyperactivity by 3,4‑Dichlorophenyl Substitution

In a locomotor activity assay in mice, MRI‑8273‑59 (3,4‑dichlorophenyl analog) dose‑dependently reduced amphetamine‑induced hyperactivity at 1–3 mg/kg i.p., whereas SR141716A and the 4‑fluorophenyl analog MRI‑8273‑30‑1 failed to alter hyperactivity at equivalent doses [1]. This demonstrates that the 3,4‑dichlorophenyl substitution confers an in‑vivo behavioral pharmacology distinct from rimonabant itself and from the 4‑fluorophenyl derivative, both of which are commonly used as CB1 antagonist tool compounds [1].

Locomotor activity Behavioral pharmacology Psychostimulant interaction

N1‑Aryl Substituent Criticality: 2,5‑Dichlorophenyl vs. 2,4‑Dichlorophenyl in CB1 Affinity and Inverse Agonism

Structural biology and SAR studies of diarylpyrazole CB1 antagonists reveal that the N1‑aryl ring occupies a hydrophobic pocket whose shape and electrostatics are highly sensitive to chlorine substitution pattern [1]. The 2,4‑dichlorophenyl arrangement in rimonabant optimizes hydrophobic packing and contributes to its sub‑nanomolar CB1 Ki (1.9 nM) and potent inverse agonism (EC₅₀ ~ 3 nM in GTPγS assays) [2]. Shifting the Cl atom from the 4‑ to the 5‑position (i.e., 2,5‑dichlorophenyl) alters the dihedral angle between the N1‑phenyl and pyrazole rings, repositioning the ester carbonyl and modulating hydrogen‑bond interactions with the receptor [3]. While direct Ki data for CAS 318256‑16-5 are not publicly available, the combined 2,5‑dichlorophenyl N1 and 3,4‑dichlorophenyl C5 substitution represents a structural motif that, based on the demonstrated functional uniqueness of the 3,4‑dichlorophenyl group, is expected to produce a CB1 interaction profile distinct from both 2,4‑dichlorophenyl/4‑chlorophenyl (rimonabant) and 2,5‑dichlorophenyl/4‑chlorophenyl (CAS 318256‑14‑3) analogs.

CB1 receptor binding Inverse agonism Halogen substitution SAR

Purity and Storage Stability: CAS 318256‑16-5 vs. Generic Diarylpyrazole‑3‑carboxylates from Non‑Certified Sources

Commercially available batches of methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate from accredited suppliers (e.g., AKSci cat. 7155CL) are certified at ≥95% purity under controlled storage conditions (long‑term cool, dry) . In contrast, many generic diarylpyrazole‑3‑carboxylates sold through non‑specialist channels lack documented purity specifications, batch‑specific certificates of analysis, and validated storage recommendations, introducing risks of hydrolytic ester degradation or halogen displacement that can confound biological assay results [1].

Chemical purity Stability Procurement quality

Prioritized Application Scenarios for Methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate Based on Verified Differentiation


Functional Dissection of CB1 Receptor‑Mediated Dopamine Modulation via 3,4‑Dichlorophenyl‑Selective Augmentation

Use CAS 318256‑16-5 or its direct 3‑carboxylate analog bearing the 3,4‑dichlorophenyl C5‑substituent in [³H]dopamine release assays from striatal slices to selectively augment amphetamine‑evoked overflow [1]. This application leverages the unique ability of the 3,4‑dichlorophenyl motif—absent in rimonabant, AM‑251, and 4‑fluorophenyl analogs—to enhance dopamine release, enabling pathway‑specific interrogation of endocannabinoid‑dopamine cross‑regulation.

Behavioral Pharmacology Studies Requiring Attenuation of Psychostimulant‑Induced Hyperactivity Independent of CB1 Inverse Agonism

Employ the compound in mouse locomotor activity paradigms at 1–3 mg/kg i.p. to attenuate amphetamine‑induced hyperactivity, a property not shared by rimonabant or 4‑fluorophenyl‑substituted analogs [1]. This scenario is relevant for preclinical models of substance‑use disorders where a CB1‑mediated reduction in psychostimulant response is sought without the full inverse agonist profile of rimonabant.

Structure‑Activity Relationship Expansion Beyond the Rimonabant 2,4‑Dichlorophenyl/4‑Chlorophenyl Scaffold

Utilize the 2,5‑dichlorophenyl N1 substitution as a conformational perturbation to map the CB1 receptor’s N1‑aryl binding pocket [1]. The distinct dihedral angle imposed by the 2,5‑dichloro arrangement provides a tool for generating SAR data that cannot be obtained with the commercially dominated 2,4‑dichlorophenyl series, filling a critical gap in diarylpyrazole CB1 ligand optimization.

Certified‑Purity Reference Standard for Analytical Method Development Targeting 3,4‑Dichlorophenyl‑Substituted Pyrazoles

Apply the ≥95% certified purity material (AKSci cat. 7155CL) as a reference standard in HPLC‑UV or LC‑MS method development and validation for quantification of 3,4‑dichlorophenyl‑containing pyrazole‑3‑carboxylates in biological matrices . The documented purity and stability specifications provide a reliable benchmark lacking in uncharacterized generic analogs.

Quote Request

Request a Quote for methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.